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Compound of Interest

Compound Name: Teneligliptin-d8 Carboxylic Acid

Cat. No.: B1156581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for

Teneligliptin-d8 Carboxylic Acid, a deuterated metabolite of the dipeptidyl peptidase-4 (DPP-

4) inhibitor Teneligliptin. Due to the limited availability of public spectral data for this specific

isotopically labeled compound, this document leverages data from its parent compound,

Teneligliptin, and its non-deuterated carboxylic acid impurity, alongside established principles of

mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical and Physical Properties
Teneligliptin-d8 Carboxylic Acid is a stable, isotopically labeled form of the carboxylic acid

metabolite of Teneligliptin. The deuterium labeling provides a distinct mass shift, making it a

valuable internal standard for pharmacokinetic and metabolic studies.

Property Value

Molecular Formula C₁₉H₁₇D₈N₅O₂

Molecular Weight 327.23 g/mol [1]

Synonyms

(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-

yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-

d8; Teneligliptin Impurity E-d8[1]

Purity >98%[1]
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Mass Spectrometry Data (Expected)
Mass spectrometry is a critical tool for the identification and quantification of drug metabolites.

The following table outlines the expected mass-to-charge ratios (m/z) for Teneligliptin-d8
Carboxylic Acid in positive ion mode electrospray ionization (ESI). The fragmentation pattern

is predicted based on the known fragmentation of Teneligliptin.

Ion Expected m/z Description

[M+H]⁺ 328.24 Protonated molecular ion

Fragment 1 175.1
Fragment corresponding to the

pyrazole-piperazine moiety

Fragment 2 154.2

Fragment corresponding to the

deuterated pyrrolidine-

carboxylic acid moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data (Expected)
NMR spectroscopy provides detailed information about the molecular structure. The expected

¹H and ¹³C NMR chemical shifts for Teneligliptin-d8 Carboxylic Acid are predicted based on

the spectra of Teneligliptin and general chemical shift principles for carboxylic acids. The

signals for the deuterated positions are expected to be absent in the ¹H NMR spectrum and

show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling.

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (ppm) Multiplicity Assignment

~12.0 broad s -COOH

7.20 - 7.80 m Aromatic protons

3.00 - 4.00 m
Pyrrolidine and Piperazine ring

protons

2.20 s -CH₃
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¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (ppm) Assignment

~175 -COOH

110 - 150 Aromatic and Pyrazole carbons

40 - 60

Pyrrolidine and Piperazine ring carbons

(deuterated positions will show reduced intensity

and splitting)

~14 -CH₃

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for Teneligliptin-d8
Carboxylic Acid, based on methods used for Teneligliptin and its impurities.[2]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

Chromatographic System: A high-performance liquid chromatography (HPLC) system

coupled to a triple quadrupole mass spectrometer.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Ionization Mode: Positive Electrospray Ionization (ESI+).

MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode for quantification, with

transitions from the protonated molecular ion to characteristic product ions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectrometer: A 400 MHz or higher field NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

¹H NMR: Standard proton experiment with a spectral width of 0-15 ppm.

¹³C NMR: Proton-decoupled carbon experiment with a spectral width of 0-200 ppm.

Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of solvent.

Visualizations
Metabolite Identification Workflow
The following diagram illustrates a typical workflow for the identification and characterization of

a deuterated drug metabolite like Teneligliptin-d8 Carboxylic Acid.
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Sample Preparation

Analytical Stage

Data Analysis & Reporting

Biological Sample Collection
(e.g., plasma, urine)

Extraction of Metabolites

LC-MS/MS Analysis
(Screening and Quantification)

High-Resolution Mass Spectrometry
(Formula Determination)

NMR Spectroscopy
(Structure Elucidation)

Spectral Data Interpretation

Structure Confirmation

Technical Report Generation

Click to download full resolution via product page

Caption: Workflow for metabolite identification.
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Hypothetical Metabolic Pathway of Teneligliptin
This diagram shows a simplified, hypothetical metabolic pathway leading to the formation of

Teneligliptin Carboxylic Acid from the parent drug, Teneligliptin. The deuterated version would

follow the same pathway.

Teneligliptin Oxidative Metabolism
(e.g., via Cytochrome P450) Teneligliptin Carboxylic Acid

Click to download full resolution via product page

Caption: Hypothetical metabolism of Teneligliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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